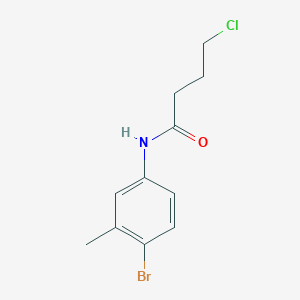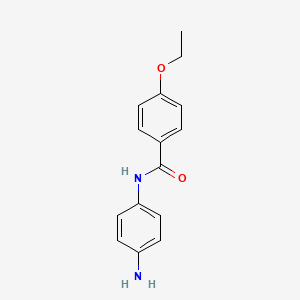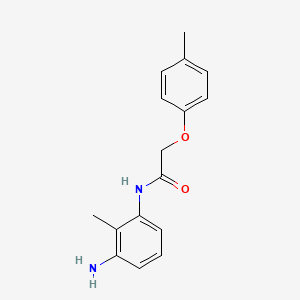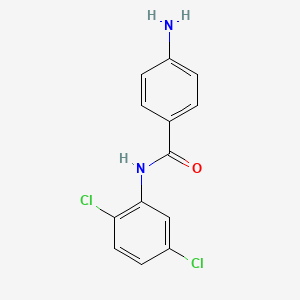
4-Amino-N-(2,5-dichlorophenyl)benzamide
Overview
Description
4-Amino-N-(2,5-dichlorophenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 .
Synthesis Analysis
The synthesis of benzamide derivatives like this compound can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to an amide group . The benzene ring is substituted with two chlorine atoms and an amide group .Physical And Chemical Properties Analysis
This compound has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 . The elemental analysis data reveal C 78.33%, H 7.73%, and N 7.47%, which is in accordance with the theoretical values of C 77.89%, H 7.24%, and N 7.36% .Scientific Research Applications
Synthesis and Evaluation in Anticonvulsant Models
4-Amino-N-(2,5-dichlorophenyl)benzamide has been synthesized and evaluated in various anticonvulsant models. It is closely related to ameltolide, known for its potent anticonvulsant properties. Derivatives of this compound have been found to exhibit superior efficacy and protective index in oral administration compared to ameltolide, indicating potential in the development of antiepileptic drugs (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Molecular Interactions in Crystals and Solutions
The compound has been studied for its molecular interactions in crystals and solutions, including its solubility in water and n-octanol. These studies contribute to understanding its thermodynamic functions and potential applications in pharmaceutical formulations (Perlovich, Strakhova, Kazachenko, Volkova, Tkachev, Schaper, & Raevsky, 2008).
Antipathogenic Properties
It has been investigated for its antipathogenic properties, particularly in the context of developing antimicrobial agents. Research indicates significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming abilities (Limban, Marutescu, & Chifiriuc, 2011).
Cytotoxic Activity in Cancer Research
The compound has been explored for its cytotoxic activity against cancer cell lines. Studies indicate promising cytotoxic activities against various human cancer cell lines, making it a potential candidate for further development in cancer treatment (El Gaafary, Syrovets, Mohamed, Elhenawy, El-Agrody, Amr, Ghabbour, Almehizia, 2021).
Evaluation in Pharmacokinetic Studies
The pharmacokinetics of related compounds have been studied, including their determination in rat serum and urine. These studies are crucial for understanding the drug's metabolism and designing effective drug delivery systems (Dockens, Ravis, & Clark, 1987).
Safety and Hazards
properties
IUPAC Name |
4-amino-N-(2,5-dichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-6-11(15)12(7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDHSRJBLBMSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine](/img/structure/B3072029.png)


![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)
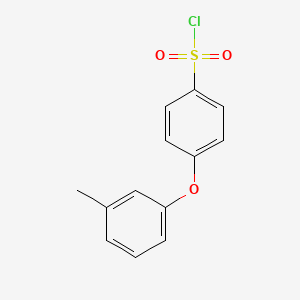
![1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072066.png)
![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)
![1-[(2-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B3072079.png)

